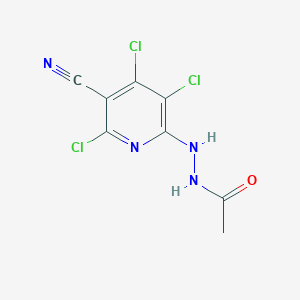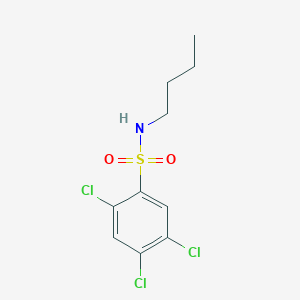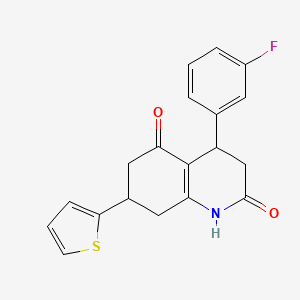![molecular formula C21H32N4O2 B5301257 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)
2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound is commonly referred to as MMPP, and it is a piperazine derivative that has been synthesized in various ways for research purposes.
作用机制
The mechanism of action of MMPP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to its antipsychotic and anxiolytic effects. MMPP has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and neuroprotection.
Biochemical and Physiological Effects
MMPP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease locomotor activity and increase time spent in the open arms of the elevated plus maze, which are both indicators of anxiolytic activity. MMPP has also been shown to decrease the number of apomorphine-induced stereotypies, which is an indicator of antipsychotic activity. Additionally, MMPP has been shown to increase the levels of BDNF in the hippocampus and prefrontal cortex, which may contribute to its potential neuroprotective effects.
实验室实验的优点和局限性
One advantage of using MMPP in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, MMPP has been shown to have a number of potential applications in the field of medicine, which makes it a promising compound for further research. However, one limitation of using MMPP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on MMPP. One area of interest is its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MMPP and how it interacts with different neurotransmitter systems. Another area of interest is its potential to treat drug addiction, as it has been shown to reduce cocaine self-administration in rats. Finally, research is needed to identify any potential side effects of MMPP and to determine the optimal dosage for its therapeutic use.
Conclusion
In conclusion, MMPP is a piperazine derivative that has been synthesized and studied extensively for its potential applications in the field of medicine. Its mechanism of action is not fully understood, but it has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. MMPP has also been investigated for its potential to treat drug addiction and neurodegenerative diseases. While there are limitations to using MMPP in lab experiments, it remains a promising compound for further research.
合成方法
The synthesis of MMPP involves the reaction of 1-(5-phenylpentanoyl)piperazine with 4-methylpiperazine-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields MMPP as a white crystalline solid, which can be purified by recrystallization. This method of synthesis has been reported in the literature and is commonly used in research laboratories.
科学研究应用
MMPP has been studied extensively for its potential applications in the field of medicine. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. MMPP has also been studied for its potential to treat drug addiction, as it has been shown to reduce cocaine self-administration in rats. Additionally, MMPP has been investigated for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-[2-(4-methylpiperazine-1-carbonyl)piperazin-1-yl]-5-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-23-13-15-24(16-14-23)21(27)19-17-22-11-12-25(19)20(26)10-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,19,22H,5-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGIUNLDNSEFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNCCN2C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1-(3-methylbenzyl)-2-piperazinone](/img/structure/B5301175.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]nicotinamide](/img/structure/B5301184.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5301202.png)


![1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5301217.png)
![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![N-[2-(methylthio)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5301234.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5301250.png)
![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)

![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)